molecular formula C17H13BrN4O2 B1236593 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B1236593
M. Wt: 385.2 g/mol
InChI Key: PCXZMSLUXJTINS-FKDPSPLQSA-N
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Description

N-[(2-bromo-3-phenylprop-2-enylidene)amino]-5-(2-furanyl)-1H-pyrazole-3-carboxamide is a member of pyrazoles and an aromatic amide.

Scientific Research Applications

Synthesis Processes

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide is involved in various synthetic processes. For instance, it's used in the synthesis of new heterocycles incorporating the 1-Phenyl-5-(2-thienyl)pyrazole moiety, leading to compounds with potential industrial and biological significance. The synthesis involves reactions with phthalic anhydride, aromatic aldehydes, and alkene derivatives, among others, to produce a range of derivatives (Abdel-Wahab & El-Ahl, 2010).

Characterization and Spectroscopy

The characterization of these compounds involves various spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy. These techniques confirm the structural identities and help in understanding the molecular structure, electronic structure, and reactivity properties of the compounds. Advanced methods like DFT/B3LYP/6-311G++(d,p) are used for theoretical ground state geometry optimization. The conformational analysis, potential energy distribution, and hyperpolarizability studies provide deep insights into the molecular stability and reactivity (Pillai et al., 2017).

Biological Applications

Antimicrobial Activity

Several studies highlight the antimicrobial properties of derivatives of N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide. These derivatives exhibit significant inhibitory effects against various bacterial strains. The antimicrobial screening often compares the efficacy of these compounds with standard drugs like Chloramphenicol, indicating their potential as therapeutic agents. The bioactivity is attributed to the molecular structure and the presence of specific functional groups (Nasareb et al., 2016).

properties

Product Name

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

Molecular Formula

C17H13BrN4O2

Molecular Weight

385.2 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H13BrN4O2/c18-13(9-12-5-2-1-3-6-12)11-19-22-17(23)15-10-14(20-21-15)16-7-4-8-24-16/h1-11H,(H,20,21)(H,22,23)/b13-9-,19-11+

InChI Key

PCXZMSLUXJTINS-FKDPSPLQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

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